{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(hexyl)amine
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Overview
Description
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(hexyl)amine is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group and a hexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(hexyl)amine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 5-methyl-1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions to introduce the difluoroethyl group. This intermediate is then subjected to reductive amination with hexylamine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the hydrogenation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(hexyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, where nucleophiles like thiols or amines can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Thiols, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(hexyl)amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(hexyl)amine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group may enhance binding affinity and specificity, while the hexylamine moiety can influence the compound’s solubility and membrane permeability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amine
- {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(propyl)amine
- {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(butyl)amine
Uniqueness
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(hexyl)amine is unique due to its specific combination of a difluoroethyl group and a hexylamine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to shorter alkyl chain analogs.
Properties
Molecular Formula |
C13H23F2N3 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]hexan-1-amine |
InChI |
InChI=1S/C13H23F2N3/c1-3-4-5-6-7-16-8-12-9-17-18(11(12)2)10-13(14)15/h9,13,16H,3-8,10H2,1-2H3 |
InChI Key |
XGCWQZFPUQGFBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=C(N(N=C1)CC(F)F)C |
Origin of Product |
United States |
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